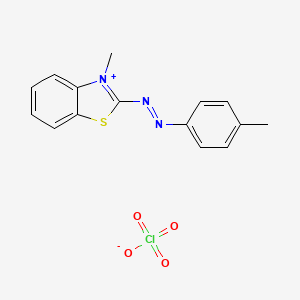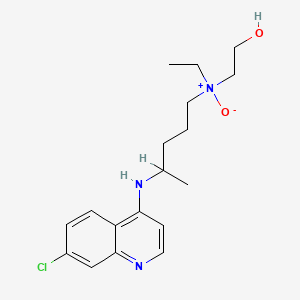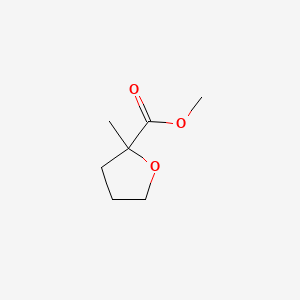
Methyl 2-Methyltetrahydrofuran-2-carboxylate
Overview
Description
Methyl 2-Methyltetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a colorless to yellow liquid that is used as an intermediate in various chemical reactions and industrial processes. This compound is known for its stability and versatility in synthetic chemistry .
Mechanism of Action
Target of Action
Methyl 2-Methyltetrahydrofuran-2-carboxylate (MeTHFC) is a chemical compound that is primarily used as a raw material and intermediate in various chemical industries . The primary targets of MeTHFC are the biochemical processes involved in the synthesis of various products, such as medicines, pesticides, and dyes .
Mode of Action
The mode of action of MeTHFC involves its interaction with specific catalysts. For instance, in the hydrogenation of biomass-derived methyl furoate, MeTHFC interacts with Ni–SiO2 catalysts . The catalyst with 50 wt% Ni loading displays an excellent performance with a high conversion under mild reaction conditions .
Biochemical Pathways
The synthesis of MeTHFC involves the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate into MeTHFC . This process affects the biochemical pathways involved in the production of MeTHFC from biomass-based furfural .
Pharmacokinetics
It’s known that methfc is a colorless to yellow liquid at room temperature .
Result of Action
The result of MeTHFC’s action is the production of valuable intermediates used in various chemical industries. For instance, tetrahydrofuran-2-carboxylic acid (THFCA) hydrolyzed from MeTHFC can be hydrogenated to 5-hydroxyvalerate acid or δ-valerolactone, the promising monomers for biodegradable polyesters .
Action Environment
The action of MeTHFC is influenced by environmental factors. For instance, the hydrogenation activity of methyl furoate, a precursor to MeTHFC, is very low due to the aromatic properties of the furan ring and the passivation effect of the ester substituent in the methyl furoate molecule . Additionally, the storage and shipping temperature for MeTHFC is room temperature , indicating that temperature can influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Methyltetrahydrofuran-2-carboxylate is typically synthesized through the hydrogenation of methyl furoate. The process involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation using nickel-silica catalysts. The reaction conditions include mild temperatures and pressures to achieve high conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-efficiency catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Methyltetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is commonly used.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted tetrahydrofuran derivatives.
Scientific Research Applications
Methyl 2-Methyltetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
Tetrahydrofuran: A widely used solvent in organic synthesis with different reactivity and properties.
Methyl furoate: A precursor in the synthesis of Methyl 2-Methyltetrahydrofuran-2-carboxylate.
Uniqueness
This compound is unique due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable intermediate in both research and industrial applications .
Properties
IUPAC Name |
methyl 2-methyloxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJSQEOFZMFXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704885 | |
| Record name | Methyl 2-methyloxolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218915-91-3 | |
| Record name | Methyl 2-methyloxolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

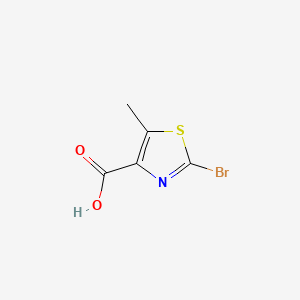

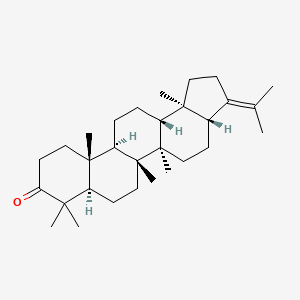
![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)
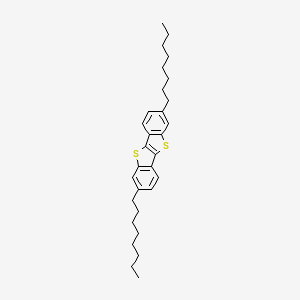
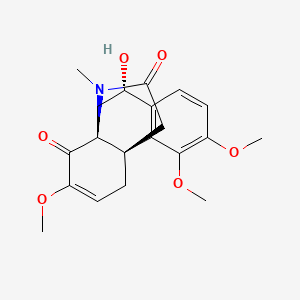
![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/new.no-structure.jpg)
![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
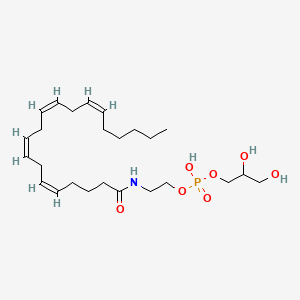
![(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B579974.png)
